molecular formula C12H10N4O B2519219 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile CAS No. 2320421-80-3

2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile

Cat. No. B2519219
CAS RN: 2320421-80-3
M. Wt: 226.239
InChI Key: LBTPUFDVOYABIV-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile” often belong to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on these compounds due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of similar compounds are often influenced by their structure, which can be altered using different synthetic approaches . For instance, 2-mercapto quinazolinones have proven to be excellent scaffolds for further synthesis of different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by their structure . For instance, indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .

Scientific Research Applications

Safety and Hazards

The safety and hazards of similar compounds often depend on their structure and biological activities . For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Future Directions

The future directions of similar compounds often depend on their structure and biological activities . For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-[(4-methyl-3-oxopyrazin-2-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-16-7-6-14-11(12(16)17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPUFDVOYABIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile

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